molecular formula C14H13NO2 B14289432 N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide CAS No. 116490-12-1

N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide

Cat. No.: B14289432
CAS No.: 116490-12-1
M. Wt: 227.26 g/mol
InChI Key: MSPNTOQBKUOGSX-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide is an organic compound that features a biphenyl group attached to a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide typically involves the reaction of 2-bromo-1,1’-biphenyl with glycine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyacetamide group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group provides a hydrophobic interaction, while the hydroxyacetamide moiety can form hydrogen bonds with active sites. This dual interaction can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.

    2-Hydroxyacetamide: A compound with a hydroxyacetamide group but lacking the biphenyl structure.

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide is unique due to its combination of the biphenyl and hydroxyacetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

116490-12-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-hydroxy-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C14H13NO2/c16-10-14(17)15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)

InChI Key

MSPNTOQBKUOGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CO

Origin of Product

United States

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